Technical Guide: Optimization of LC-MS/MS Quantification of PF-670462 Using the Deuterated Internal Standard PF-670462-d11
Technical Guide: Optimization of LC-MS/MS Quantification of PF-670462 Using the Deuterated Internal Standard PF-670462-d11
Abstract
This technical guide details the physicochemical properties, analytical behavior, and utilization of PF-670462-d11 as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the Casein Kinase 1
Introduction: The Analytical Imperative
PF-670462 (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine) is a potent, selective inhibitor of Casein Kinase 1 epsilon (CK1
Accurate quantification of PF-670462 in plasma and brain tissue is challenging due to:
-
High Potency: Low dosing regimens (
nM) require high-sensitivity detection (low ng/mL range). -
Matrix Complexity: Brain tissue homogenates are rich in phospholipids that cause ion suppression.
Why PF-670462-d11? While d3 or d4 analogs are common, a d11 isotopologue (labeling the entire cyclohexyl ring) offers superior analytical robustness. The +11 Da mass shift moves the internal standard signal far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), effectively eliminating "cross-talk" or contribution of the native drug to the internal standard channel, even at high concentrations.
Chemical & Physical Properties
Structural Comparison
The d11 label is strategically placed on the cyclohexyl moiety . This saturated ring is metabolically stable relative to the imidazole core and ensures the label is not lost via exchangeable protons.
| Property | Native PF-670462 | PF-670462-d11 (Internal Standard) |
| Formula | ||
| Exact Mass (Free Base) | 337.17 Da | 348.24 Da |
| Precursor Ion | 338.2 | 349.3 |
| Labeling Site | None | Cyclohexyl Ring ( |
| Isotopic Purity | Natural Abundance | |
| Solubility | DMSO (>40 mg/mL), Ethanol | DMSO, Methanol (identical to native) |
Deuterium Isotope Effect
Deuteration increases the lipophilicity of the molecule slightly due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds. However, on Reverse Phase (C18) chromatography, highly deuterated aliphatic rings (like cyclohexyl-d11) often exhibit a slightly shorter retention time (approx. 0.05 – 0.1 min shift) compared to the native compound.
-
Implication: The IS may elute slightly ahead of the analyte. The method window must be wide enough to capture both, but close enough to ensure the IS still compensates for matrix effects occurring at that specific elution time.
Method Development: LC-MS/MS Parameters
Mass Spectrometry Tuning
The quantification is performed using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Fragmentation Logic: The primary fragmentation pathway for PF-670462 involves the cleavage of the N-cyclohexyl bond or the rupture of the imidazole ring.
-
Transition 1 (Quantifier): Loss of the Cyclohexyl group.
-
Native:
(Neutral loss of /radical) -
IS (d11):
(Neutral loss of /radical) -
Note: Even though the product ion (
256.1) is the same, the precursor masses differ by 11 Da, ensuring selectivity.
-
MRM Table:
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| PF-670462 | ESI+ | 338.2 | 256.1 | 50 | 40 | 35 |
| PF-670462 (Qual) | ESI+ | 338.2 | 160.1 | 50 | 40 | 50 |
| PF-670462-d11 | ESI+ | 349.3 | 256.1 | 50 | 40 | 35 |
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Retention Time: ~1.8 min (Native), ~1.75 min (d11).
Experimental Protocol: Sample Preparation & Analysis
This protocol utilizes a "Protein Precipitation" method, which is robust for plasma and brain homogenate.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve PF-670462-d11 in DMSO to 1 mg/mL.
-
Prepare a Working IS Solution (e.g., 100 ng/mL) in Methanol.
-
-
Sample Extraction:
-
Aliquot 50
L of plasma/tissue homogenate into a 1.5 mL tube. -
Add 150
L of Working IS Solution (Methanol + d11-IS). -
Mechanistic Note: The high organic content precipitates proteins while the d11-IS binds to the matrix sites, compensating for extraction efficiency losses.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer 100
L of supernatant to an autosampler vial. -
Inject 2-5
L onto the LC-MS/MS system.
-
Visualization: Analytical Workflow
Caption: Step-by-step protein precipitation workflow for PF-670462 quantification using d11-IS.
Biological Context: CK1 Inhibition Pathway[1][5]
Understanding the target is crucial for experimental design. PF-670462 inhibits CK1
Caption: Mechanism of Action: PF-670462 inhibits CK1, preventing PER phosphorylation and promoting nuclear accumulation.[1][2][5][3][6][7][8][9][10][11][12]
Validation Criteria (Self-Validating System)
To ensure the protocol is self-validating, the following criteria must be met during every run:
-
IS Area Stability: The peak area of PF-670462-d11 across all samples should not vary by more than 15%. Significant deviation indicates matrix suppression or injection failure.
-
Retention Time Match: The Relative Retention Time (RRT) of Analyte/IS must remain constant (approx 1.02 due to isotope effect).
-
Linearity: Calibration curves (
ng/mL) must yield using weighting.
References
-
Sprouse, J., et al. (2009).[8] Inhibition of Casein Kinase I Epsilon/Delta Produces Phase Shifts in the Circadian Rhythms of Cynomolgus Monkeys. Psychopharmacology.[13] Link
-
Walton, K.M., et al. (2009). Selective Inhibition of Casein Kinase 1 Epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics. Link
-
Badri, K.R., et al. (2013). Development of highly selective casein kinase 1delta/1epsilon (CK1delta/epsilon) inhibitors with potent antiproliferative properties. National Institutes of Health. Link
-
Keenan, L., et al. (2018). Casein Kinase 1delta/epsilon Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-beta in Pulmonary Fibrosis.[7][12] Frontiers in Pharmacology. Link
-
Meng, Q.J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes.[4] PNAS. Link
Sources
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-670462 [myskinrecipes.com]
- 5. PF 670462 | Casein Kinase 1 Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 8. | BioWorld [bioworld.com]
- 9. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. selleckchem.com [selleckchem.com]
- 12. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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